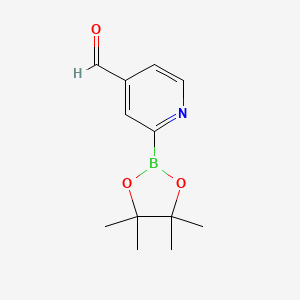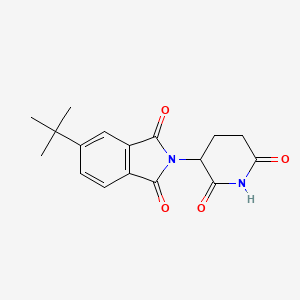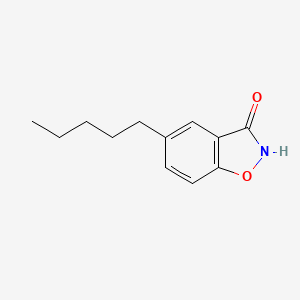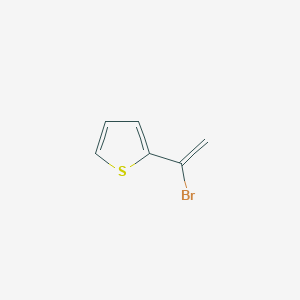
O-(3-Chloro-4-fluorophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Chloro-4-fluorophenyl)hydroxylamine: is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method includes the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust in the presence of ammonium chloride at elevated temperatures to yield the corresponding hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic hydrogenation is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-Chloro-4-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be further reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(3-Chloro-4-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Hydroxy-3-(2-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
- 3-Hydroxy-3-(3-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
- 3-Hydroxy-3-(4-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
Uniqueness: O-(3-Chloro-4-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
O-(3-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2 |
InChI Key |
IUYIDUKXDCRFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)



![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)

![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)

